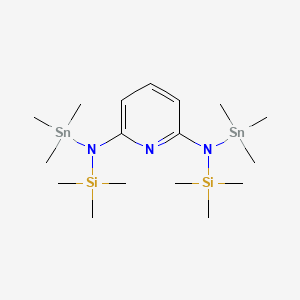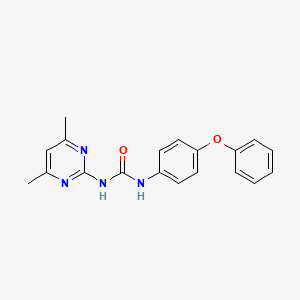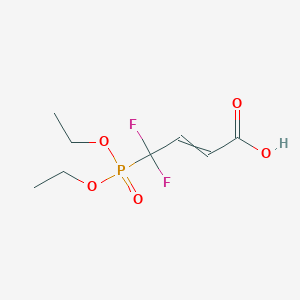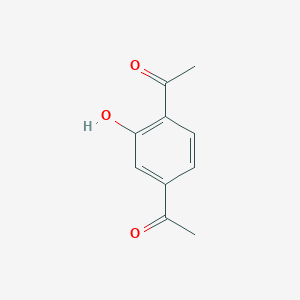
1,1'-(2-Hydroxy-1,4-phenylene)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one): is an organic compound with the molecular formula C10H10O3 It is a derivative of phenol and is characterized by the presence of two ethanone groups attached to a hydroxy-substituted phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of a hydroxy-substituted benzene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under an inert atmosphere at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the synthesis of 1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone groups can be reduced to alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1,1’-(2-Keto-1,4-phenylene)di(ethan-1-one) or 1,1’-(2-Carboxy-1,4-phenylene)di(ethan-1-one).
Reduction: Formation of 1,1’-(2-Hydroxy-1,4-phenylene)di(ethanol).
Substitution: Formation of various substituted phenylene derivatives depending on the substituent used.
Applications De Recherche Scientifique
1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxy group can form hydrogen bonds with biological molecules, while the ethanone groups can participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) can be compared with other similar compounds such as:
1,1’-(2,4-Dihydroxy-1,3-phenylene)di(ethan-1-one):
1,1’-(1,4-phenylene)di(ethan-1-one): Lacks the hydroxy group, making it less reactive in certain chemical reactions.
1,1’-(2,4,6-Trihydroxy-1,3-phenylene)di(ethan-1-one): Contains three hydroxy groups, significantly increasing its reactivity and potential for forming hydrogen bonds.
The unique combination of functional groups in 1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) makes it a versatile compound with distinct properties compared to its analogs.
Propriétés
Numéro CAS |
477727-57-4 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
1-(4-acetyl-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H10O3/c1-6(11)8-3-4-9(7(2)12)10(13)5-8/h3-5,13H,1-2H3 |
Clé InChI |
CHSUVWIYVDZSCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


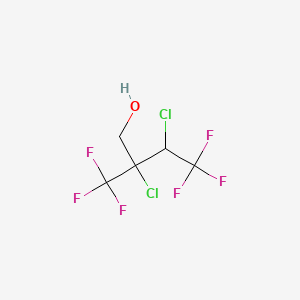
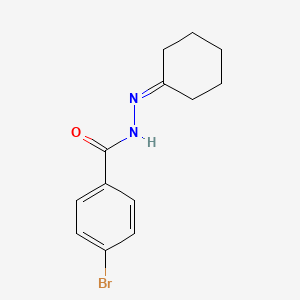
![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
![1,4-Dioxaspiro[4.4]nonane-7,8-dione](/img/structure/B12576331.png)
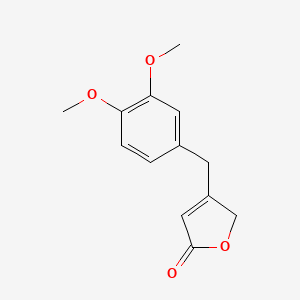
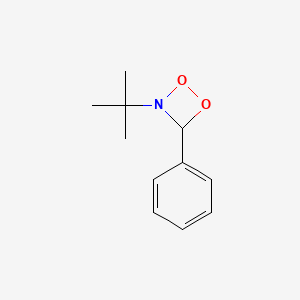
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)
